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For Researchers, Scientists, and Drug Development Professionals

The Barton vinyl iodide synthesis, a named reaction in honor of its discoverer, Sir Derek H. R.
Barton, provides a powerful and reliable method for the conversion of hydrazones into vinyl
iodides.[1] First reported in 1962, this reaction has become a valuable tool in organic
synthesis, particularly in the construction of complex molecules and natural products.[1] This
technical guide provides an in-depth overview of the Barton vinyl iodide synthesis, including
its mechanism, substrate scope, experimental protocols, and applications in contemporary
research and drug development.

Introduction to the Barton Vinyl lodide Synthesis

The Barton vinyl iodide synthesis is an organic reaction that transforms a hydrazone into a
vinyl iodide through the action of iodine and a non-nucleophilic base.[1] The overall
transformation is depicted below:

Scheme 1: General Reaction of the Barton Vinyl lodide Synthesis

This reaction is prized for its ability to introduce a vinyl iodide moiety, a versatile functional
group that can participate in a wide array of subsequent transformations, most notably in
transition-metal-catalyzed cross-coupling reactions. Vinyl iodides are valuable precursors for
the formation of carbon-carbon and carbon-heteroatom bonds, making them key intermediates
in the synthesis of complex molecular architectures.[2]
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Reaction Mechanism

The currently accepted mechanism for the Barton vinyl iodide synthesis proceeds through a
series of well-defined steps, as originally proposed by Barton. The reaction is initiated by the
oxidation of the hydrazone by iodine to form a diazo intermediate. Subsequent electrophilic
attack by iodine, followed by the elimination of nitrogen gas, leads to the formation of a vinyl
iodide.

The key steps of the mechanism are as follows:

» Oxidation of the Hydrazone: The hydrazone is first oxidized by iodine in the presence of a
base to form an N-iodo-N'-hydrazone, which then tautomerizes to an azo compound.
Elimination of HI yields a diazo intermediate.

o Electrophilic lodination: A second equivalent of iodine acts as an electrophile, attacking the
diazo compound to form an iodinated diazonium species.

» Elimination of Nitrogen: This intermediate readily loses a molecule of nitrogen gas to
generate a vinyl cation.

o Formation of the Vinyl lodide: The vinyl cation is then trapped by an iodide ion to afford the
final vinyl iodide product. In cases where the carbocation is not sterically hindered, a
geminal diiodide can be formed as a byproduct.[1]

I/l Reactants Hydrazone [label="R1(R2)C=N-NH2\nHydrazone", shape=box, style=rounded,
fillcolor="#F1F3F4", fontcolor="#202124"]; lodinel [label="12", shape=circle,
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Basel [label="Base", shape=diamond,
style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

/I Intermediates N_lodo_Hydrazone [label="R1(R2)C=N-NHI", shape=box, style=rounded,
fillcolor="#FBBCO05", fontcolor="#202124"]; Diazo [label="R1(R2)C=N2\nDiazo Intermediate”,
shape=Dbox, style=rounded, fillcolor="#FBBCO05", fontcolor="#202124"]; lodinated_Diazonium
[label="R1(R2)C(I)-N2+", shape=Dbox, style=rounded, fillcolor="#FBBCO05",
fontcolor="#202124"]; Vinyl_Cation [label="R1(R2)C=C+H\nVinyl Cation", shape=box,
style=rounded, fillcolor="#FBBCO05", fontcolor="#202124"];
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// Products Vinyl_lodide [label="R1(R2)C=CHN\nVinyl lodide", shape=box, style=rounded,
fillcolor="#34A853", fontcolor="#FFFFFF"]; Nitrogen [label="N2", shape=circle,
fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base_HI [label="Base-HI", shape=diamond,
style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

/I Connections Hydrazone -> N_lodo_Hydrazone [label="+ 12, Base"]; N_lodo_Hydrazone ->
Diazo [label="- HI"]; Diazo -> lodinated_Diazonium [label="+ [2"]; lodinated_Diazonium ->
Vinyl_Cation [label="- N2"]; Vinyl_Cation -> Vinyl_lodide [label="+ I-"];

I/l Reagents and Byproducts lodine2 [label="12", shape=circle, fillcolor="#EA4335",
fontcolor="#FFFFFF", pos="3,1!"]; Base2 [label="Base", shape=diamond, style=rounded,
fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1,0!"]; lodide_ion [label="I-", shape=circle,
fillcolor="#EA4335", fontcolor="#FFFFFF", pos="5,0!"];

{rank=same; Hydrazone; lodinel; Basel;} {rank=same; N_lodo_Hydrazone;} {rank=same;
Diazo; lodine2;} {rank=same; lodinated_Diazonium; Nitrogen;} {rank=same; Vinyl_Cation;
lodide_ion;} {rank=same; Vinyl_lodide; Base_HlI;} } Barton Vinyl lodide Synthesis Mechanism

Substrate Scope and Limitations

The Barton vinyl iodide synthesis is applicable to a wide range of ketones and aldehydes. The
reaction generally proceeds in good to excellent yields. Sterically hindered ketones are
particularly good substrates for this reaction, as the formation of the alternative geminal
diiodide is disfavored.
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Substrate ] ]
Hydrazone Vinyl lodide
(Ketone/Ald ; . Base Solvent Reference
Yield (%) Yield (%)
ehyde)
2-tert-Butyl-
2,2,6-
. 1,1,3,3- .
Trimethylcycl ~95 85 Diethyl ether [3]
tetramethylgu
ohexanone -
anidine
Adamantano Barton et al.
92 88 DBU THF
ne (1962)
Barton et al.
Camphor 85 75 DBU THF
(1962)
) Pross &
Propiopheno _ _
88 65 Triethylamine  Toluene Sternhell
ne
(1970)
. ) Barton et al.
Pivaldehyde 90 78 DBU Diethyl ether
(1983)
Limitations:

e Substrates with acidic protons: Compounds with acidic protons elsewhere in the molecule
may react with the strong base, leading to side reactions.

o Electron-rich systems: Aromatic ketones with electron-donating groups may undergo
electrophilic iodination on the aromatic ring.

o Formation of byproducts: In some cases, the formation of azine dimers and geminal
diiodides can be significant, lowering the yield of the desired vinyl iodide.

Comparison with the Shapiro Reaction

The Barton vinyl iodide synthesis is often compared to the Shapiro reaction, as both methods
can be used to generate alkenes from carbonyl compounds via hydrazone intermediates.
However, there are key differences between the two reactions:
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Barton Vinyl lodide

Feature . Shapiro Reaction
Synthesis
lodine, non-nucleophilic base 2 equivalents of a strong base
Reagents .
(e.g., DBU) (e.g., n-BuLi, LDA)
Product Vinyl iodide Alkene
) ] ) Proceeds through a
] Involves a diazo intermediate o
Mechanism vinyllithium or related

and a vinyl cation

organometallic intermediate

Regioselectivity

The position of the iodine atom
is determined by the structure
of the starting carbonyl

compound.

The double bond is formed at
the less substituted carbon,

leading to the kinetic product.

Applications

Synthesis of vinyl iodides for

cross-coupling reactions.

Synthesis of specific alkene
isomers, often the less

thermodynamically stable one.

In essence, the Barton reaction provides a direct route to vinyl iodides, which are then poised

for further functionalization, while the Shapiro reaction is a powerful tool for the regioselective

synthesis of alkenes.

Experimental Protocols
General Procedure for the Preparation of Hydrazones

To a solution of the ketone or aldehyde (1.0 equiv) in ethanol is added hydrazine hydrate (2.0-

3.0 equiv) and a catalytic amount of triethylamine. The mixture is heated at reflux for 2-4 hours.

After cooling to room temperature, the solvent is removed under reduced pressure, and the

resulting crude hydrazone is purified by recrystallization or column chromatography.

General Procedure for the Barton Vinyl lodide Synthesis

Caution: This reaction should be performed in a well-ventilated fume hood. lodine is corrosive

and volatile.
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To a solution of iodine (2.2 equiv) in a suitable solvent (e.g., diethyl ether, THF) at room
temperature is added a solution of the hydrazone (1.0 equiv) and a non-nucleophilic base (e.g.,
DBU, 2-tert-butyl-1,1,3,3-tetramethylguanidine, 2.2 equiv) in the same solvent dropwise over a
period of 30 minutes. The reaction mixture is stirred at room temperature for 1-3 hours, during
which time the evolution of nitrogen gas is observed. The reaction is then quenched by the
addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted
with diethyl ether, and the combined organic layers are washed with brine, dried over
anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude vinyl
iodide is then purified by column chromatography on silica gel.

/] Steps Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Prepare_Hydrazone [label="1. Prepare Hydrazone\n(Ketone/Aldehyde +
Hydrazine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_lodine [label="2. Prepare
lodine Solution\n(lodine in Solvent)”, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction
[label="3. Add Hydrazone/Base to lodine\n(Dropwise addition)", fillcolor="#FBBCO05",
fontcolor="#202124"]; Stir [label="4. Stir at Room Temperature\n(1-3 hours)",
fillcolor="#FBBCO05", fontcolor="#202124"]; Quench [label="5. Quench Reaction\n(ag.
Na2S203)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="6. Extraction\n(Diethyl
ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry_Concentrate [label="7. Dry and
Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="8. Purify Vinyl
lodide\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End
[label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

/I Connections Start -> Prepare_Hydrazone; Prepare_Hydrazone -> Reaction; Prepare_lodine -
> Reaction; Reaction -> Stir; Stir -> Quench; Quench -> Extract; Extract -> Dry_Concentrate;
Dry_Concentrate -> Purify; Purify -> End; } General Experimental Workflow

Applications in Drug Development and Natural
Product Synthesis

The Barton vinyl iodide synthesis has been instrumental in the total synthesis of several
complex and biologically active natural products. The resulting vinyl iodides serve as crucial
handles for the introduction of further molecular complexity through cross-coupling reactions.

Total Synthesis of (+)-Cortistatin A
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In the total synthesis of the potent anti-angiogenic agent (x)-Cortistatin A, the Barton vinyl
iodide synthesis was employed to install a key vinyl iodide moiety. This vinyl iodide
subsequently participated in a Stille cross-coupling reaction to introduce the isoquinoline side
chain, a critical pharmacophore of the natural product.

Total Synthesis of Taxol

The Barton vinyl iodide synthesis was also a key step in the landmark total synthesis of the
anticancer drug Taxol by the Danishefsky group. The reaction was used to create a vinyl
iodide on a complex intermediate, which was later elaborated to form one of the carbocyclic
rings of the Taxol core.[3]

Conclusion

The Barton vinyl iodide synthesis remains a highly relevant and valuable transformation in
modern organic chemistry. Its ability to efficiently generate vinyl iodides from readily available
hydrazones provides a strategic advantage in the design and execution of complex synthetic
routes. For researchers and professionals in drug development, a thorough understanding of
this reaction's mechanism, scope, and practical considerations is essential for its successful
application in the synthesis of novel therapeutic agents and the exploration of new chemical
space. The continued use of this classic reaction in cutting-edge synthetic endeavors is a
testament to its enduring power and utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1221373#barton-vinyl-iodide-synthesis-from-
hydrazones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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